molecular formula C13H12N2O2S B14250803 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide CAS No. 208641-14-9

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide

Cat. No.: B14250803
CAS No.: 208641-14-9
M. Wt: 260.31 g/mol
InChI Key: DMJPIRURZPTCRB-UHFFFAOYSA-N
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Description

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonic acid.

    Reduction: 4-Methyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the sulfonamide group.

    4-Methyl-N-(pyridin-3-yl)benzene-1-sulfonamide: Similar structure with a different position of the pyridine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional functional groups and a more complex structure.

Uniqueness

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and imine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

208641-14-9

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-methyl-N-(pyridin-4-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C13H12N2O2S/c1-11-2-4-13(5-3-11)18(16,17)15-10-12-6-8-14-9-7-12/h2-10H,1H3

InChI Key

DMJPIRURZPTCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=NC=C2

Origin of Product

United States

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